3-(2-Hydroxyethyl)quinazolin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c13-6-5-12-7-11-9-4-2-1-3-8(9)10(12)14/h1-4,7,13H,5-6H2 |
InChI Key |
OCFIUNGSKQZESJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCO |
Origin of Product |
United States |
In Vitro Biological Activities and Pharmacological Targeting
Antimicrobial Efficacy
The antimicrobial properties of the quinazolinone core structure have been extensively investigated, with many derivatives showing notable activity against a spectrum of pathogens. eco-vector.com
Antibacterial Activity
Quinazolin-4(3H)-one derivatives are recognized as a promising class of substances for developing new antibacterial agents, a critical area of research given the rise of pathogenic microorganisms' resistance to existing drugs. eco-vector.com
While direct studies on the antibacterial activity of 3-(2-Hydroxyethyl)quinazolin-4(3H)-one against Staphylococcus aureus are not extensively detailed in the available literature, the broader class of quinazolin-4(3H)-one derivatives has demonstrated pronounced antimicrobial activity against this Gram-positive bacterium. eco-vector.comfrontiersin.org For instance, certain derivatives with a naphthyl radical or an amide group bound to the benzene (B151609) ring have shown significant activity against S. aureus. eco-vector.com The antibacterial efficacy of the quinazolinone scaffold is often influenced by the nature and position of its substituents. eco-vector.com
A study on various 2,3-disubstituted-quinazolin-4(3H)-one derived Schiff bases and their copper (II) complexes revealed bacteriostatic antistaphylococcal activity for some of these compounds. nih.gov This highlights the potential of the quinazolinone nucleus as a pharmacophore for anti-staphylococcal agents.
Table 1: Antibacterial Activity of Selected Quinazolinone Derivatives against S. aureus
| Compound | MIC (µg/mL) against S. aureus ATCC 29213 | Reference |
| 3-[(E)-(2-hydroxy-5-nitrobenzylidene)amino]-2-(2-hydroxy-5-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one (SB3) | Not specified, but demonstrated bacteriostatic activity | nih.gov |
| SB3-Cu(II) complex | Not specified, but demonstrated bacteriostatic activity | nih.gov |
Note: This table presents data for derivatives of quinazolin-4(3H)-one to illustrate the antibacterial potential of the scaffold.
Tobacco bacterial wilt, caused by Ralstonia solanacearum, is a significant agricultural disease. Research into the antibacterial effects of quinazolinone derivatives has extended to plant pathogens. A study involving a series of 2-arylamino-3-hydroxyethyl-4(3H)-quinazolinone derivatives, which are structurally related to this compound, tested their in vitro antibacterial activities against tobacco bacterial wilt. researchgate.net The bioassay revealed that while the inhibitory activities of the tested compounds were lower than the reference drug thiediazole copper, the antibacterial activity was significantly enhanced when the parent quinazolinone rings of these compounds were substituted. researchgate.net This suggests that the 3-(2-hydroxyethyl) moiety, in combination with other substitutions, can be a part of a molecular framework with activity against this plant pathogen. researchgate.net
The emergence of drug-resistant bacterial strains like Methicillin-Resistant Staphylococcus aureus (MRSA) poses a major public health threat. nih.gov Consequently, there is a pressing need for novel antibiotics effective against such pathogens. nih.gov The quinazolinone scaffold has shown promise in this regard. Certain N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel and potent inhibitors of the bacterial DNA gyrase subunit B (GyrB), a promising target for antibiotics that could be effective against MRSA. nih.gov One such compound demonstrated antibacterial activity against MRSA with Minimum Inhibitory Concentrations (MICs) in the range of 4-8 µg/mL. nih.gov While this study does not directly involve this compound, it underscores the potential of the broader quinazolinone class in combating drug-resistant bacteria.
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and a validated target for antibacterial drugs. nih.govmdpi.com The inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death. youtube.com Quinoline (B57606) derivatives, which form the structural basis of quinazolinones, are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. frontiersin.org
More specifically, certain N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as inhibitors of the DNA gyrase B subunit (GyrB). nih.gov For example, the compound AG-690/11765367 (f1) was identified as a novel and potent inhibitor of S. aureus GyrB with an IC₅₀ of 1.21 µM. nih.gov This line of research, although not on this compound itself, points to DNA gyrase as a potential mechanism of action for the antibacterial effects of the broader quinazolinone class.
Antifungal Activity
In addition to antibacterial properties, the quinazolinone scaffold has been explored for its antifungal potential. A variety of quinazolinone derivatives have been synthesized and evaluated for their activity against different fungal species. nih.govnih.gov
A study on a series of 3-alkylquinazolin-4-one derivatives investigated their in vitro antifungal activity against three plant pathogenic fungi: Fusarium oxysporum, Valsa mali, and Gibberella zeae. nih.gov The results of the preliminary bioassay showed that some of these compounds displayed antifungal activity at a concentration of 50 µg/mL, though the degree of inhibition varied. nih.gov For example, one of the tested compounds exhibited a 47.2% growth inhibition of F. oxysporum. nih.gov
While this study provides evidence for the antifungal potential of 3-substituted quinazolin-4-ones, specific data on the antifungal efficacy of this compound is not provided. Further research is needed to determine if the 2-hydroxyethyl substitution at the 3-position confers any significant antifungal properties.
Table 2: Antifungal Activity of Selected 3-Alkylquinazolin-4-one Derivatives
| Compound | Fungal Strain | Concentration (µg/mL) | Inhibition Rate (%) | Reference |
| 6-bromo-3-propylquinazolin-4-one | Fusarium oxysporum | 50 | 47.2 | nih.gov |
| 3-allyl-6-bromoquinazolin-4-one | Gibberella zeae | 50 | 55.0 | nih.gov |
Note: This table presents data for derivatives of quinazolin-4(3H)-one to illustrate the antifungal potential of the scaffold.
Antiparasitic Potential
The therapeutic utility of the quinazolinone scaffold extends to parasitic diseases, with notable research focusing on its effects against Leishmania species.
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. mbimph.com Studies have shown that quinazolinone derivatives can effectively inhibit the growth of these parasites. In vitro evaluations of novel 2,3-disubstituted-4(3H)-quinazolinone derivatives against Leishmania donovani promastigotes revealed potent antileishmanial effects. Several of the tested compounds displayed significantly greater activity than the standard drug miltefosine (B1683995). nih.gov For example, the compound (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone showed an IC50 value of 0.0128 µg/ml, which was approximately 250 times more potent than miltefosine (IC50 = 3.1911 µg/ml). nih.gov
Similarly, other research efforts have confirmed the antileishmanial potential of this chemical class against different species, such as Leishmania aethiopica and Leishmania mexicana. mbimph.comnih.gov A series of 2,3-dihydroquinazolin-4(1H)-one derivatives also showed promising activity against Leishmania amazonensis, with one compound demonstrating an IC50 of 0.05 µg/mL. mdpi.com While specific data on this compound is limited, the consistent and potent activity of its structural analogues strongly suggests that this scaffold is a promising starting point for developing new antileishmanial agents. researchgate.net
| Leishmania Strain | Compound Derivative | Activity Metric (IC50) | Reference Drug (IC50) | Reference |
|---|---|---|---|---|
| L. donovani | (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone | 0.0128 µg/mL | Miltefosine (3.1911 µg/mL) | nih.gov |
| L. aethiopica | Compound IVd | 0.00110 µg/mL | Amphotericin B (0.04359 µg/mL) | mbimph.com |
| L. amazonensis | Compound 3b | 0.05 µg/mL | Not specified | mdpi.com |
Enzyme Inhibition and Receptor Modulation
The quinazoline (B50416) core is a well-established "privileged structure" in drug discovery, particularly for its ability to interact with protein kinases, a family of enzymes crucial in cellular signaling pathways. ekb.egmdpi.com
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, plays a critical role in the development of various cancers. jst.go.jptandfonline.com The quinazoline structure is the backbone of several first-generation EGFR inhibitors, such as gefitinib (B1684475) and erlotinib (B232). nih.gov These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking the signaling pathways that lead to cell proliferation and survival. mdpi.comnih.gov
Numerous studies have synthesized and evaluated novel quinazolinone derivatives as potent EGFR inhibitors. For example, one investigation reported a derivative, compound 6d , that inhibited EGFR with an IC50 value of 0.069 µM, comparable to the established inhibitor erlotinib (IC50 = 0.045 µM). tandfonline.com Another study identified a 3-methyl-quinazolinone derivative, compound 5k , with an EGFR IC50 of 10 nM. tandfonline.com The consistent ability of the quinazoline scaffold to inhibit EGFR underscores its importance as a foundational structure for the design of targeted anticancer agents. jst.go.jp
The inhibitory activity of quinazoline-based compounds is not limited to EGFR. They have been shown to inhibit a range of protein tyrosine kinases (PTKs), earning them the designation of multi-kinase inhibitors. nih.govnih.gov This broader activity can be advantageous in cancer therapy by simultaneously blocking multiple signaling pathways that contribute to tumor growth and angiogenesis. ekb.eg
Research has demonstrated that quinazolin-4(3H)-one derivatives can potently inhibit other key tyrosine kinases, including HER2 (human epidermal growth factor receptor 2) and VEGFR2 (vascular endothelial growth factor receptor-2). ekb.egnih.gov In a study evaluating multi-kinase inhibition, several quinazolin-4(3H)-one derivatives showed potent activity against a panel of PTKs. Specifically, compounds 2i and 3i were identified as potent inhibitors of CDK2, HER2, and EGFR. nih.gov This ability to target multiple tyrosine kinases makes the quinazolinone scaffold a valuable template for developing therapeutics that can overcome resistance mechanisms and offer broader efficacy. mdpi.comnih.gov
| Kinase Target | Compound | Activity Metric (IC50) | Reference |
|---|---|---|---|
| EGFR | Compound 6d | 0.069 µM | tandfonline.com |
| EGFR | Compound 5k | 0.010 µM (10 nM) | tandfonline.com |
| CDK2 | Compound 2i | 0.173 µM | nih.gov |
| HER2 | Compound 3i | 0.079 µM | nih.gov |
Platelet-Derived Growth Factor Receptor (PDGFR) Phosphorylation Inhibition
Platelet-derived growth factors (PDGFs) and their receptors (PDGFRs) are key regulators of cell proliferation and migration, and their dysregulation is implicated in diseases such as atherosclerosis and cancer. nih.gov The inhibition of PDGFR tyrosine kinase activity is a validated therapeutic strategy.
Certain quinazoline derivatives have been identified as potent and selective inhibitors of PDGFR phosphorylation. For instance, a series of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives demonstrated significant inhibitory activity against PDGFR phosphorylation. researchgate.net Structure-activity relationship (SAR) studies revealed that bulky substituents on the phenyl ring of the urea (B33335) moiety enhanced the inhibitory potency. researchgate.net One potent derivative, Ki6783 ((3,4-dimethoxy)-4-phenoxy-6,7-dimethoxyquinoline), strongly inhibited the autophosphorylation of the PDGF β-receptor with an IC50 of 0.1 microM. nih.gov This inhibition was selective, as the compound did not significantly affect other growth factor receptors even at much higher concentrations. nih.gov The mechanism of action was determined to be competitive with ATP. nih.gov These findings underscore the potential of the quinazoline scaffold in developing targeted therapies against diseases driven by excessive PDGF signaling. researchgate.netnih.govmdpi.com
Table 1: Inhibition of PDGFR Phosphorylation by Quinazoline Derivatives
| Compound | Target | IC50 | Reference |
|---|---|---|---|
| Ki6783 | PDGF β-receptor | 0.1 µM | nih.gov |
| 4-(4-methylphenoxy)phenyl analogue | PDGFR | 0.02 µM | researchgate.net |
| 4-tert-butylphenyl analogue | PDGFR | 0.03 µM | researchgate.net |
NLRP3 Inflammasome Inhibition
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. frontiersin.orgrjpbr.com Its aberrant activation is linked to a variety of inflammatory diseases. frontiersin.orgmdpi.com Consequently, the NLRP3 inflammasome has emerged as a significant therapeutic target. rjpbr.comnih.gov
Research has led to the discovery of quinazolin-4(3H)-ones as inhibitors of the NLRP3 inflammasome. nih.gov Through computational design and subsequent synthesis, a nitro-substituted quinazolin-4(3H)-one derivative, compound 2k, was found to inhibit the NLRP3 inflammasome with an IC50 of 5 μM. nih.gov This inhibition was achieved by suppressing the release of interleukin-1β (IL-1β) from stimulated macrophage cells. nih.gov The development of such inhibitors offers a promising avenue for the treatment of NLRP3-mediated inflammatory conditions. frontiersin.orgunito.it
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels. frontiersin.org Therefore, inhibiting DPP-4 is a well-established therapeutic approach for type 2 diabetes. nih.gov
Quinazolinone derivatives have been investigated as potential DPP-4 inhibitors. nih.gov A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized and showed good inhibitory activity against the DPP-4 enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM. nih.gov Further studies on spiro cyclohexane-1,2'-quinazoline derivatives revealed even more potent DPP-4 inhibition, with some compounds being over 100 times more active than the reference drug linagliptin. nih.gov For example, eight distinct quinazolinone compounds, including NPA-1, NPA-2, and others, demonstrated strong DPP-IV inhibitory activity, comparable to the standard inhibitor sitagliptin (B1680988) (IC50 = 0.06 µM). researchgate.net
Table 2: DPP-4 Inhibitory Activity of Quinazolinone Derivatives
| Compound Series | IC50 Range | Reference |
|---|---|---|
| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | 1.4621 - 6.7805 µM | nih.gov |
Multi-Kinase Inhibitory Activities (e.g., VEGFR-2, FGFR-1, BRAFWT, BRAFV600E)
The development of inhibitors that can target multiple kinases simultaneously is a significant strategy in cancer therapy, as it can help to overcome resistance mechanisms. The quinazolin-4-one scaffold has been utilized to develop such multi-kinase inhibitors.
Specifically, hybrids of quinazolin-4-one and 3-cyanopyridin-2-one have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E. nih.govnih.gov Certain compounds from this series, namely 18 and 19, demonstrated significant inhibition of both kinases and showed potent antiproliferative activity against cancer cell lines, with GI50 values between 1.20 and 1.80 µM. nih.govnih.gov Additionally, 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines have been synthesized and shown to selectively inhibit B-Raf (IC50: 57 nM) and B-RafV600E (IC50: 51 nM) while also potently inhibiting VEGFR2 (IC50: 7.0 nM). sci-hub.se This demonstrates the versatility of the quinazoline scaffold in creating targeted and multi-targeted kinase inhibitors for cancer treatment. researchgate.netresearchgate.net
AKT1 Protein Targeting
The serine/threonine kinase AKT, also known as protein kinase B (PKB), is a central node in cell signaling pathways that govern cell survival, growth, and proliferation. nih.gov The AKT1 isoform, in particular, is frequently implicated in cancer. nih.gov Targeting AKT1 is therefore a promising strategy for anticancer drug development. nih.gov While direct evidence for this compound targeting AKT1 is limited, the broader class of quinazoline derivatives has been explored for its interaction with various protein kinases. The structural features of the quinazoline core make it a suitable scaffold for designing inhibitors that can fit into the ATP-binding pocket of kinases like AKT1. researchgate.net Further research is needed to specifically elucidate the potential of this compound and its derivatives as direct inhibitors of AKT1.
Antiviral Properties (e.g., ZIKV, DENV)
Recent global health threats posed by viruses such as Zika (ZIKV) and Dengue (DENV) have spurred the search for effective antiviral agents. Phenotypic screening has identified 2,3,6-trisubstituted quinazolinone compounds as novel and potent inhibitors of ZIKV replication. nih.govnih.gov Subsequent synthesis and structure-activity relationship studies of numerous analogues have led to the identification of compounds with broad and potent activities against both ZIKV and DENV. nih.gov Specifically, compounds 22, 27, and 47 exhibited impressive efficacy with EC50 values as low as 86 nM, and importantly, they showed no significant cytotoxicity to mammalian cells. nih.gov These findings highlight the potential of the quinazolinone scaffold in the development of much-needed antiviral therapies for these significant human pathogens. nih.gov
Antioxidant Activities
The quinazolin-4(3H)-one moiety has been investigated for its antioxidant properties, often by incorporating phenolic groups, which are known for their radical scavenging abilities. nih.govmdpi.com The antioxidant activity of these hybrid molecules is often evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and metal chelation assays. mdpi.comresearchgate.net
Studies have shown that the presence and position of hydroxyl groups on a phenyl ring attached to the quinazolinone core significantly influence the antioxidant capacity. mdpi.com For instance, dihydroxy-substituted quinazolinones, particularly those with ortho-dihydroxy groups, have demonstrated potent radical scavenging activity. mdpi.comresearchgate.net The introduction of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has also been shown to increase antioxidant activity. mdpi.com These findings suggest that quinazolin-4(3H)-one derivatives can be effectively designed to possess significant antioxidant properties, which could be beneficial in conditions associated with oxidative stress. sapub.org
Table 3: Antioxidant Activity of Dihydroxy-Substituted Quinazolinones (DPPH Assay)
| Compound | EC50 (µM) | Reference |
|---|---|---|
| 21e | 7.5 | mdpi.com |
| 21g | 7.4 | mdpi.com |
Free Radical Scavenging Mechanisms
Quinazolinone derivatives have been recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govmdpi.com This activity is crucial in combating oxidative stress, a state implicated in the pathogenesis of numerous diseases. The mechanisms underlying the free radical scavenging activity of quinazolinone derivatives, including structures related to this compound, involve several key chemical features.
The antioxidant capacity of these compounds is often evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity) methods. nih.gov Research has indicated that the presence and position of hydroxyl (-OH) groups on the phenyl ring of 2-substituted quinazolin-4(3H)-ones are critical for their radical scavenging ability. For a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, it generally requires at least one hydroxyl group, with enhanced activity observed with a second hydroxyl group at the ortho or para position. nih.govresearchgate.net
Table 1: Factors Influencing the Free Radical Scavenging Activity of Quinazolinone Derivatives
| Structural Feature | Impact on Antioxidant Activity | Proposed Mechanism | Reference |
| Hydroxyl (-OH) group on phenyl ring | Essential for activity; ortho or para di-substitution enhances activity | Hydrogen atom donation to free radicals | nih.govresearchgate.net |
| Ethylene linker | Increased antioxidant activity | Facilitates hydrogen donation | nih.govresearchgate.net |
| Ortho-dihydroxy substitution | Metal-chelating properties | Sequesters pro-oxidant metal ions | nih.govresearchgate.net |
Anti-Inflammatory Response Modulation
Quinazolinone derivatives are a well-established class of compounds with significant anti-inflammatory potential. nih.govfabad.org.trmdpi.com Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.govproquest.com The inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
The anti-inflammatory activity of various 2,3-disubstituted quinazolin-4(3H)-ones has been demonstrated in several in vivo and in vitro models. nih.govproquest.com For instance, certain derivatives have shown potent anti-inflammatory effects in the carrageenan-induced rat paw edema assay, a standard model for evaluating acute inflammation. fabad.org.triosrjournals.org The degree of anti-inflammatory activity is often influenced by the nature and position of substituents on the quinazolinone scaffold. For example, the presence of a p-chlorophenyl group on the quinazolinone moiety has been associated with enhanced anti-inflammatory activity compared to an unsubstituted phenyl group. nih.gov
While direct studies on the anti-inflammatory mechanism of this compound are limited, the broader class of quinazolinones to which it belongs demonstrates a clear capacity to modulate inflammatory responses. This modulation is achieved through the inhibition of pro-inflammatory mediators, highlighting the therapeutic potential of this chemical scaffold in treating inflammatory conditions. nih.gov
Table 2: Anti-Inflammatory Activity of Selected Quinazolinone Derivatives
| Compound Type | Model/Assay | Observed Effect | Potential Mechanism | Reference |
| 2,3,6-trisubstituted quinazolinones | Carrageenan-induced paw edema | Variable edema inhibition (10.28–53.33%) | Inhibition of inflammatory mediators | mdpi.com |
| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones | In vitro COX-1/COX-2 inhibition | Potent and selective COX-2 inhibition | Inhibition of prostaglandin (B15479496) synthesis | nih.gov |
| 2,3-disubstituted quinazolin-4(1H)-one derivatives | Egg albumin protein denaturation assay | Inhibition of protein denaturation | Stabilization of cellular membranes | proquest.com |
Role as Precursor in Bioactive Molecule Development
The chemical structure of this compound makes it a valuable precursor for the synthesis of more complex and potentially more potent bioactive molecules. The hydroxyl group of the 2-hydroxyethyl substituent at the N-3 position serves as a versatile functional handle for further chemical modifications. This allows for the introduction of various pharmacophores and the construction of hybrid molecules with enhanced biological activities.
For example, the related compound, 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one, has been identified as a precursor for obtaining new bioactive molecules. nih.gov The synthesis of quinazolinone derivatives often involves multi-step reactions where a core structure, such as this compound, is built upon. The hydroxyethyl (B10761427) group can be esterified, etherified, or replaced to introduce new functionalities.
The versatility of the quinazolinone scaffold, combined with the reactive hydroxyethyl side chain, provides a strategic advantage in drug discovery and development. It allows for the systematic exploration of structure-activity relationships by creating a library of derivatives with diverse biological profiles. This approach is fundamental to medicinal chemistry for optimizing lead compounds into clinical candidates.
Structure Activity Relationship Sar Studies
Impact of Substitutions on the Quinazolinone Core
The quinazolinone core, composed of a fused benzene (B151609) and pyrimidine (B1678525) ring, offers several positions for substitution, primarily at the 2, 3, 6, and 8-positions. Each position plays a distinct role in modulating the compound's interaction with biological targets.
Influence of Substituents at Position 2
Position 2 of the quinazolinone ring is a critical determinant of biological activity. Modifications at this site can significantly alter the potency and selectivity of the compound.
Research has shown that incorporating small, simple groups such as methyl, amine, or thiol at the 2-position is often considered essential for antimicrobial activities. The introduction of aryl groups at this position has also been extensively studied. For instance, 2-phenyl substituted quinazolinones have demonstrated potential as potent inhibitors of various enzymes. The nature of the substituent on this phenyl ring is also crucial; the presence of electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) can enhance antioxidant activity. Specifically, for a compound to exhibit antioxidant properties, it has been noted that the 2-phenyl ring requires at least one hydroxyl group in addition to a methoxy group, or a second hydroxyl group at the ortho or para position.
Furthermore, the introduction of polar amide groups at the 2-position has led to the development of nanomolar inhibitors in certain contexts. In the field of oncology, a 2-methoxyphenyl substitution has been associated with a remarkable antiproliferative profile against a majority of tested cancer cell lines. Conversely, while 2-phenyl substitution can improve potency for some targets like tankyrases, it has been shown to reduce potency against PARPs (Poly (ADP-ribose) polymerases).
Table 1: Influence of Substituents at Position 2 on Biological Activity
| Substituent Group | Observed Biological Effect | Reference(s) |
|---|---|---|
| Methyl, Amine, Thiol | Essential for antimicrobial activity. | |
| Phenyl | Can provide submicromolar inhibitors; improves potency for tankyrases. | |
| Phenyl with -OH/-OCH3 | Enhances antioxidant activity. | |
| Polar Amides | Can lead to nanomolar inhibitors. | |
| Methoxyphenyl | Remarkable antiproliferative profile against cancer cells. | |
| Naphthyl | Generally unfavorable for cytotoxic activity compared to phenyl. |
Influence of Substituents at Position 3 (Specifically 2-Hydroxyethyl and Related Aliphatic Chains)
The substituent at the N-3 position significantly influences the pharmacological profile of quinazolinones. While large aromatic and heteroaromatic groups are common, the presence of an aliphatic chain, such as the 2-hydroxyethyl group, confers specific properties to the molecule.
SAR studies indicate that substitution at position 3 is a key factor in modulating the biological activities of the quinazolinone scaffold. The presence of a substituted aromatic ring at this position has been linked to essential antimicrobial activity. However, aliphatic systems at position 3 are also known to impart significant antimicrobial properties. For example, an N-hexyl substituted isatin-quinazoline derivative was found to be relatively active against various bacteria and fungi, suggesting that simple alkyl chains can be beneficial for activity.
The 2-hydroxyethyl group is of particular interest. The terminal hydroxyl group can participate in hydrogen bonding, potentially enhancing solubility and interaction with biological targets. While direct SAR studies on varying the length of this specific hydroxyalkyl chain are not extensively detailed in the provided context, the synthesis of related compounds, such as (E)-3-(3-(2-Hydroxyethyl)carbomylphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one, demonstrates the chemical feasibility and interest in incorporating the 2-hydroxyethyl motif as part of larger substituents to achieve desired biological effects.
Table 2: Influence of Substituents at Position 3 on Biological Activity
| Substituent Group | Observed Biological Effect | Reference(s) |
|---|---|---|
| Substituted Aromatic Ring | Essential for antimicrobial activity. | |
| Aliphatic Chains (e.g., Hexyl) | Can confer antimicrobial properties. | |
| 2-Hydroxyethyl | The hydroxyl moiety can act as a hydrogen bond donor/acceptor. |
Influence of Substituents at Positions 6 and 8
Substitutions on the fused benzene ring of the quinazolinone core, particularly at positions 6 and 8, are crucial for fine-tuning biological activity.
The introduction of halogen atoms at these positions has been shown to be advantageous, especially for antimicrobial agents. Specifically, the presence of iodine at both the 6- and 8-positions was found to significantly improve antibacterial activity. In the context of anticancer activity, electron-donating groups at positions 6 and 7 have been shown to increase the efficacy of certain quinazoline (B50416) derivatives.
More recent studies focusing on position 8 have revealed that larger, polar substituents can drive selectivity and improve potency for specific targets. For instance, nitro- and diol-substituents at the C-8 position have been demonstrated to engage in new interactions with the enzyme TNKS2 (tankyrase 2), enhancing both binding affinity and selectivity.
Table 3: Influence of Substituents at Positions 6 and 8 on Biological Activity
| Position | Substituent Group | Observed Biological Effect | Reference(s) |
|---|---|---|---|
| 6 and 8 | Halogen (e.g., Iodine) | Improves antimicrobial/antibacterial activity. | |
| 6 and 7 | Electron-Donating Groups | Increased anticancer activity. | |
| 8 | Nitro, Diol | Improves affinity and selectivity for TNKS2 inhibitors. |
Functional Group Effects on Biological Activity
The specific functional groups appended to the quinazolinone scaffold are the ultimate mediators of biological effect, influencing physicochemical properties and molecular interactions.
Role of Hydroxyl and Alkyl Moieties on the Ethyl Chain
The terminal hydroxyl group is a key functional moiety. As a polar group, it can increase the aqueous solubility of the compound. More importantly, it can act as both a hydrogen bond donor and acceptor. This capability allows for specific interactions with amino acid residues in target proteins, such as enzymes or receptors, which can be critical for anchoring the molecule in the active site and eliciting a biological response. The conversion of this hydroxyl group to an ester of a strong acid is a strategy that has been used to improve its stability as a leaving group in synthetic reactions.
Effect of Aromatic and Heteroaromatic Substituents
While the primary focus is on an aliphatic chain at position 3, it is informative to consider the effects of aromatic and heteroaromatic substituents, as they represent a major class of quinazolinone derivatives and provide context for SAR.
Aromatic and heteroaromatic rings are frequently incorporated at various positions of
Importance of Electron-Withdrawing Groups in Specific Activities (e.g., Antifungal)
The substitution pattern on the quinazolinone scaffold plays a critical role in defining its biological activity. Research into various derivatives has highlighted that the presence and position of electron-withdrawing groups (EWGs) can significantly influence the compound's efficacy, particularly in antifungal applications.
Studies on quinazolinone derivatives have shown that incorporating EWGs such as chloro or cyano groups can enhance antifungal effects. mdpi.com For instance, the antifungal activity of certain pyrazol-quinazolinone compounds was tested against several phytopathogenic fungi. The results indicated that the nature of the substituent group was a key determinant of the inhibitory effect. mdpi.com Specifically, against the fungus Rhizoctonia solani AG1, derivatives containing a chloride group on the quinazolinone moiety demonstrated better inhibition compared to those with a cyano group. mdpi.com Conversely, for fungi such as Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola, compounds bearing the cyano group exhibited superior inhibitory effects. mdpi.com
This suggests that the type of electron-withdrawing group and its interaction with the specific fungal target are crucial for activity. The data from these studies underscores a structure-activity relationship where halogen atoms, a common class of EWGs, are frequently associated with potent antimicrobial properties in quinazolinone-based compounds. mdpi.comnih.gov General reviews of quinazolinone derivatives have noted that compounds containing chloro groups often show good antimicrobial activity. nih.gov
| Compound Type | Substituent Group | Target Fungi | Observed Activity | Reference |
| Pyrazol-quinazolinone | Chloride (EWG) | Rhizoctonia solani AG1 | Better inhibition than cyano group | mdpi.com |
| Pyrazol-quinazolinone | Cyano (EWG) | Fusarium verticillioides | Better inhibition than chloride group | mdpi.com |
| Pyrazol-quinazolinone | Cyano (EWG) | Fusarium oxysporum f. sp. Niveum | Better inhibition than chloride group | mdpi.com |
| Pyrazol-quinazolinone | Cyano (EWG) | Colletotrichum fructicola | Better inhibition than chloride group | mdpi.com |
Conformational Flexibility and Its Contribution to SAR
X-ray crystallography studies of derivatives of 3-(2-Hydroxyethyl)quinazolin-4(3H)-one provide direct insight into their solid-state conformations. For example, in the crystal structure of 2-(4-fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one, the molecule's conformation is stabilized by intramolecular hydrogen bonds. nih.gov The dihedral angle between the fluoro-substituted benzene ring and the pyrimidinone ring system is reported to be a mere 7.9 (1)°, indicating a relatively planar conformation in this specific derivative. nih.gov This planarity is influenced by non-classical intramolecular C—H⋯N hydrogen bonds. nih.gov
In contrast, the crystal structure of 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one reveals a different conformational preference. Here, the benzene ring is significantly twisted with respect to the essentially planar quinazolinone ring system, with a dihedral angle of 32.7 (5)°. nih.gov This conformation is stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov
The variance in these dihedral angles (7.9° vs 32.7°) for two closely related derivatives highlights the conformational flexibility of this scaffold. This ability to adopt different spatial arrangements, influenced by the nature of the substituent at the C2 position, is a key element of the SAR. It allows the molecule to adapt its shape to fit the specific geometric and electronic requirements of a biological receptor's binding site.
| Compound | Key Structural Feature | Dihedral Angle | Stabilizing Interactions | Reference |
| 2-(4-Fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one | Fluoroanilino group at C2 | 7.9 (1)° | Intramolecular N—H⋯O and C—H⋯N hydrogen bonds | nih.gov |
| 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one | p-Tolylamino group at C2 | 32.7 (5)° | Intramolecular N—H⋯O hydrogen bond | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method widely applied in drug design to correlate the chemical structure of compounds with their biological activity. nih.gov For the broader class of quinazolinone derivatives, numerous QSAR studies have been conducted to understand the structural features that govern their diverse pharmacological activities and to guide the design of more potent molecules. igi-global.comrsc.org
Both 2D- and 3D-QSAR models have been developed for various sets of quinazolinone derivatives targeting different biological endpoints, including anticancer, antimicrobial, and receptor-blocking activities. nih.govigi-global.comrsc.org These models aim to identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that significantly influence the compound's potency. nih.gov
For example, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to analyze quinazolinone-based inhibitors of targets like Matrix metalloproteinase-13 (MMP-13). nih.gov Such models generate contour maps that visualize regions around the molecule where modifications to steric, electrostatic, or hydrophobic fields would likely enhance or diminish activity. nih.govunar.ac.id In the case of MMP-13 inhibitors, CoMFA and CoMSIA models revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were primary influencers of inhibitory activity. nih.gov
Similarly, QSAR models have been developed for quinazolinone derivatives as Angiotensin II Type 1a (AT-1a) receptor blockers. igi-global.com These models successfully identified that factors such as the surface area of negatively charged carbon atoms, the presence of tetrazole substituents, and the number of sp3 hybridized nitrogen atoms are correlated with the receptor blocking activity. igi-global.com The predictive power of these statistically robust QSAR models can accelerate the lead optimization process by allowing for the virtual screening and prioritization of novel compounds before their synthesis and biological testing. nih.govigi-global.com
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is particularly popular for its balance of accuracy and computational cost. DFT studies on quinazolinone derivatives typically involve geometry optimization to find the most stable conformation of the molecule. nih.gov These optimized structures are then used to calculate a variety of molecular properties.
Key parameters often calculated using DFT include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive. nih.govmui.ac.ir
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) can be derived from HOMO and LUMO energies to quantify the reactivity of the molecule. mui.ac.ir
Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (e.g., from FT-IR and Raman spectroscopy) to confirm the molecular structure.
A hypothetical DFT study on 3-(2-Hydroxyethyl)quinazolin-4(3H)-one would likely be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). researchgate.net The results would provide insights into the molecule's stability and electronic characteristics.
Table 1: Illustrative DFT-Calculated Parameters for a Quinazolinone Derivative (Note: This table is illustrative and not based on published data for this compound)
| Parameter | Value | Unit |
| Total Energy | -X.XXXX | Hartrees |
| HOMO Energy | -Y.YYYY | eV |
| LUMO Energy | -Z.ZZZZ | eV |
| HOMO-LUMO Gap | ΔE | eV |
| Electronegativity (χ) | A.AAAA | eV |
| Chemical Hardness (η) | B.BBBB | eV |
| Dipole Moment | C.CCCC | Debye |
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These calculations can be computationally more demanding than DFT but can provide highly accurate results. For quinazolinone derivatives, ab initio calculations, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can be used to refine the understanding of their electronic structure and properties. researchgate.net These methods are valuable for validating results obtained from DFT and for studying systems where DFT may not be as accurate.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. tandfonline.comwikipedia.org It provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. For this compound, NBO analysis could reveal the nature of the intramolecular hydrogen bonding between the hydroxyl group and the quinazolinone core, as well as the stability arising from electron delocalization in the aromatic rings. tandfonline.com The analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions, providing a measure of the strength of these interactions.
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution in a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. numberanalytics.com The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the quinazolinone ring, indicating their susceptibility to electrophilic attack. The hydroxyl proton would be a region of positive potential, making it a site for nucleophilic interaction. researchgate.netresearchgate.net
A Potential Energy Surface (PES) describes the energy of a molecule as a function of its geometry. libretexts.org PES analysis is used to identify stable isomers, transition states, and reaction pathways. For this compound, a PES scan could be performed by systematically changing a specific dihedral angle, for instance, the rotation around the C-C bond of the hydroxyethyl (B10761427) side chain, to determine the most stable conformation of the molecule. researchgate.net This analysis is crucial for understanding the molecule's flexibility and the energy barriers between different conformers.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein target.
For quinazolinone derivatives, which are known to exhibit a wide range of biological activities, molecular docking studies are essential for understanding their mechanism of action at a molecular level. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.
A molecular docking study of this compound would involve selecting a relevant biological target, such as a kinase or a receptor, and then using a docking program to predict its binding affinity and pose within the active site. The results of such a study could guide the design of new, more potent derivatives.
Table 2: Illustrative Molecular Docking Results for a Quinazolinone Ligand with a Protein Target (Note: This table is illustrative and not based on published data for this compound)
| Parameter | Value |
| Binding Energy | -X.X kcal/mol |
| Interacting Residues | Amino Acid 1, Amino Acid 2, ... |
| Hydrogen Bonds | N-H...O (Residue X), O-H...N (Residue Y) |
| Hydrophobic Interactions | Phenyl ring with Residue Z |
Ligand-Protein Interaction Prediction and Binding Mode Analysis
Molecular docking studies have been instrumental in predicting how derivatives of this compound orient themselves within the active sites of various protein targets. These computational analyses reveal key molecular interactions that are crucial for biological activity.
For instance, in studies targeting enzymes like Acetylcholinesterase (AChE), quinazolin-4(3H)-one derivatives have been shown to form a variety of interactions. These include Pi-Pi stacking with aromatic residues such as Tyr33, conventional hydrogen bonds with residues like Asp74, Tyr72, and Gln71, and numerous van der Waals interactions that stabilize the ligand within the binding pocket. bezmialem.edu.tr Similarly, when docked against vascular endothelial growth factor receptor 2 (VEGFR2), a key target in cancer therapy, quinazolin-4(3H)-one hybrids demonstrated critical hydrogen bond interactions. nih.gov
Docking analyses against other kinase enzymes, such as HER2 and EGFR, also highlight the versatility of the quinazolinone scaffold. Derivatives have been found to interact with key active site residues like Ala751 and Asp808 in HER2. nih.gov In studies targeting the A2A adenosine (B11128) receptor, co-crystallization data, which provides an experimental basis for computational models, revealed hydrogen bonds between the quinazoline (B50416) ring and residues Asn253 and Glu169, alongside π-stacking interactions with Phe168. nih.gov
Table 1: Predicted Interactions of Quinazolin-4(3H)-one Derivatives with Various Protein Targets
| Target Protein | Key Interacting Residues | Type of Interaction |
| Acetylcholinesterase (AChE) | Tyr33, Asp74, Tyr72, Gln71, Tyr124, Trp86 | Pi-Pi Stacked, Conventional Hydrogen Bond, Carbon-Hydrogen Bond |
| VEGFR1 / VEGFR2 | Not specified | Hydrogen Bond |
| HER2 | Ala751, Asp808 | Not specified |
| EGFR | Not specified | ATP competitive type-I inhibitor |
| A2A Adenosine Receptor | Asn253, Glu169, Phe168, His278, Trp246 | Hydrogen Bond, π-Stacking, Hydrophobic |
| α-Glycosidase (α-Gly) | Gln22, Gln182 | Hydrogen Bond |
Determination of Binding Affinities
A critical component of computational analysis is the quantitative estimation of binding affinity, often expressed as a docking score (in kcal/mol) or as binding free energy. These values help in ranking potential inhibitors and prioritizing them for synthesis and experimental testing.
Studies on quinazolin-4(3H)-one hybrids have reported significant binding affinities for several cancer-related targets. For example, one of the most active compounds identified through molecular docking showed excellent docking scores of -11.744 kcal/mol against VEGFR1 and -12.407 kcal/mol against VEGFR2. nih.gov In another comprehensive study targeting metabolic enzymes, the most potent compounds exhibited docking scores of -7.31 kcal/mol for AChE, -7.59 kcal/mol for Butyrylcholinesterase (BChE), and -7.11 kcal/mol for α-Glycosidase. bezmialem.edu.tr
Furthermore, binding free energies calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) provide a more refined estimation. For the AChE-ligand complex, a binding free energy of -60.52 kcal/mol was calculated, while the complex with α-Glycosidase showed a value of -60.71 kcal/mol, indicating highly favorable binding. bezmialem.edu.tr Experimentally, quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory constants (Ki) in the nanomolar range against targets like AChE (Ki = 4.20 ± 0.15 nM) and the A2A adenosine receptor (Ki = 5 nM to 21 nM for various derivatives), corroborating the computational predictions. bezmialem.edu.trnih.govmdpi.com
Table 2: Computationally Determined Binding Affinities of Quinazolin-4(3H)-one Derivatives
| Target Protein | Compound Type | Docking Score (kcal/mol) | MM-GBSA ΔG (kcal/mol) |
| VEGFR1 | Morpholine Hybrid | -11.744 | Not Reported |
| VEGFR2 | Morpholine Hybrid | -12.407 | Not Reported |
| EGFR | Morpholine Hybrid | -10.359 | Not Reported |
| Acetylcholinesterase (AChE) | Schiff Base Derivative | -7.31 | -60.52 |
| Butyrylcholinesterase (BChE) | Schiff Base Derivative | -7.59 | -55.61 |
| α-Glycosidase (α-Gly) | Schiff Base Derivative | -7.11 | -60.71 |
| Human Carbonic Anhydrase I (hCA I) | Schiff Base Derivative | -6.66 | -19.66 |
| Human Carbonic Anhydrase II (hCA II) | Schiff Base Derivative | -6.93 | -22.82 |
Computational Design and Virtual Screening Approaches
The quinazolin-4(3H)-one framework is frequently employed in computational design and virtual screening campaigns to discover novel therapeutic agents. nih.govnih.gov Virtual screening allows for the rapid computational assessment of large libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.govresearchgate.net
This approach has been successfully used to identify 2,3-disubstituted-4(3H)-quinazolinones as potential inhibitors of the COX-2 enzyme. nih.gov By docking various derivatives against the enzyme's active site, researchers can identify compounds with favorable binding orientations and high predicted affinities, similar to known reference inhibitors. nih.gov This process significantly reduces the time and cost associated with traditional drug discovery by focusing experimental efforts on the most promising candidates. nih.gov The insights gained from these screenings, particularly regarding structure-activity relationships, are then used to design new, more potent inhibitors. nih.gov
Molecular Dynamics (MD) Simulations
Assessment of Structural Stability in Protein-Ligand Complexes
While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the protein-ligand complex over time. abap.co.inresearchgate.net These simulations are crucial for validating the interactions predicted by docking and ensuring the ligand remains stably bound in the active site. nih.gov
For quinazolin-4(3H)-one derivatives, MD simulations have been used to confirm the stability of their complexes with targets like VEGFR1 and VEGFR2. nih.gov Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed. Low and stable RMSD values (typically around 1-2 Å) for the ligand and protein backbone indicate that the complex remains in a stable conformation throughout the simulation. nih.govabap.co.in
Furthermore, MD simulations can track the persistence of crucial interactions. Studies have shown that strong hydrogen bonds formed between quinazolinone ligands and active site residues can be maintained for over 90% of the simulation time, confirming the stability of the binding mode. bezmialem.edu.trnih.gov For example, the N1 atom of the quinazoline ring was observed to maintain a strong hydrogen bond with residue Gln22 of α-Glycosidase for 87% of the simulation period. bezmialem.edu.tr This detailed dynamic analysis provides strong evidence for the viability of a compound as a potential drug candidate. abap.co.in
Crystallographic Data Analysis and Corroboration with Theoretical Models
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, providing invaluable data on bond lengths, angles, and intermolecular interactions. This experimental data is essential for validating and refining the theoretical models used in computational studies. Several derivatives of this compound have been characterized using this technique.
These studies reveal that the quinazolinone ring system is typically near-planar. The molecular conformation is often stabilized by an intramolecular hydrogen bond between the amino group at position 2 and the carbonyl oxygen at position 4. In the crystal lattice, intermolecular hydrogen bonds, particularly involving the hydroxyl group of the 2-hydroxyethyl side chain and the nitrogen or oxygen atoms of adjacent molecules, play a crucial role in linking the molecules into chains or more complex networks. researchgate.net
For example, in 2-(4-fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one, an intramolecular N—H···O hydrogen bond is observed, and intermolecular O—H···O hydrogen bonds link the molecules into chains. researchgate.netnih.gov The dihedral angle between the fluoro-substituted benzene (B151609) ring and the pyrimidinone ring in this structure is a mere 7.9 (1)°. researchgate.net In a related chloro-substituted derivative, this dihedral angle is slightly larger at 14.8 (1)°. nih.gov This detailed structural information is critical for understanding the molecule's conformational preferences and its potential interactions with biological macromolecules.
Table 3: Crystallographic Data for this compound Derivatives
| Parameter | 2-(4-Chloroanilino)-derivative nih.gov | 2-(4-Fluoroanilino)-derivative nih.gov |
| Chemical Formula | C16H14ClN3O2 | C16H14FN3O2 |
| Formula Weight | 315.75 | 299.30 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| a (Å) | 9.0707 (18) | 8.5737 (8) |
| b (Å) | 11.345 (2) | 10.8268 (10) |
| c (Å) | 14.143 (3) | 15.2490 (13) |
| β (º) | 96.98 (3) | 104.070 (10) |
| Volume (ų) | 1444.6 (5) | 1371.0 (2) |
| Z | 4 | 4 |
| R-factor (R[F² > 2σ(F²)]) | 0.037 | 0.037 |
| wR(F²) | 0.108 | 0.102 |
Hirshfeld Surface Analysis for Intermolecular Interactions
A comprehensive review of available scientific literature reveals a notable absence of specific studies performing Hirshfeld surface analysis on the chemical compound This compound . This analytical technique, crucial for visualizing and quantifying intermolecular interactions within a crystal lattice, relies on high-quality single-crystal X-ray diffraction data. At present, the crystallographic information file (CIF) for This compound , which is a prerequisite for conducting Hirshfeld surface analysis, does not appear to be publicly available in crystallographic databases.
While research has been conducted on various derivatives of the quinazolinone core, these studies focus on molecules with additional substitutions on the ring system. The introduction of different functional groups, even at distant positions, significantly alters the electronic distribution and steric factors of the molecule. Consequently, the intermolecular interaction patterns, including hydrogen bonding and π-π stacking, observed in these derivatives cannot be reliably extrapolated to represent the specific interactions within a crystal of pure This compound .
Therefore, a detailed discussion of the Hirshfeld surface analysis, including data tables of intermolecular contact percentages and descriptions of hydrogen bonding and π-π stacking interactions specific to This compound , cannot be provided at this time due to the lack of primary research data. Further experimental work, specifically the growth of a suitable single crystal and its analysis by X-ray diffraction, would be required to generate the necessary data for such a computational investigation.
Future Research Directions and Academic Implications
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of quinazolinone derivatives is continually evolving, with a significant push towards environmentally benign and efficient methodologies. Future research will likely focus on the development of novel synthetic routes for 3-(2-Hydroxyethyl)quinazolin-4(3H)-one and its analogs that align with the principles of green chemistry.
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique offers rapid reaction times and improved yields. A high-yield route for analogous compounds, such as 3-(2-hydroxyethyl)-2-styrylquinazolin-4(3H)-one, involves the microwave irradiation of 3-(2-hydroxyethyl)-2-methylquinazolin-4(3H)-one with substituted benzaldehydes in a solvent-free environment, achieving yields of 52–80% vulcanchem.com.
Catalyst-Free and Metal-Free Reactions: The development of protocols that avoid the use of heavy metal catalysts is a significant goal in sustainable chemistry. An efficient and selective oxidative procedure for synthesizing quinazolinones from o-aminobenzamides and styrenes has been developed under metal- and catalyst-free conditions, highlighting a move towards more sustainable operations mdpi.com.
Multi-Component Reactions: One-pot, multi-component reactions are highly desirable for their efficiency and atom economy. A cascade three-component aza-Henry reaction under microwave irradiation has been reported for the synthesis of 3,4-dihydro-3-(2-hydroxyethyl)-4-(nitromethyl)quinazolin-2(1H)-one, a related scaffold mdpi.com.
Use of Greener Solvents and Reagents: Research into the use of deep eutectic solvents and green oxidants like H₂O₂ is gaining traction. nih.govacs.orgtandfonline.com An efficient and sustainable method for the synthesis of the quinazolin-4(3H)-one scaffold has been developed using 2-amino benzamide (B126) with DMSO as a carbon source and H₂O₂ as a green oxidant nih.govacs.org.
Table 1: Comparison of Sustainable Synthetic Methods for Quinazolinone Derivatives
| Method | Key Features | Advantages | Reference |
| Microwave-Assisted Neat Synthesis | Solvent-free, rapid heating | High yields, short reaction times, purity >98% | vulcanchem.com |
| Metal- and Catalyst-Free Oxidation | Avoids heavy metals | Environmentally friendly, low cost | mdpi.com |
| Three-Component Condensation | Eco-friendly catalyst (citric acid) | Minimal byproducts, short reaction times | vulcanchem.com |
| H₂O₂-Mediated Synthesis | Green oxidant (H₂O₂) | Sustainable, moderate to good yields | nih.govacs.org |
Advanced SAR Studies for Enhanced Potency and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For this compound derivatives, future SAR studies will be crucial for optimizing their therapeutic potential.
Key focuses for advanced SAR studies will include:
Systematic Structural Modifications: Investigating the impact of various substituents on the quinazolinone core and the 2-hydroxyethyl side chain to identify key pharmacophoric features. SAR studies on the broader class of quinazoline-based EGFR inhibitors have shown that the 4-anilino-quinazoline moiety is a privileged scaffold nih.gov.
Elucidation of Structure-Selectivity Relationships: Differentiating the structural requirements for activity against various biological targets to develop more selective and, therefore, safer drug candidates.
Three-Dimensional Quantitative SAR (3D-QSAR): Employing computational models to correlate the three-dimensional properties of molecules with their biological activities. 3D-QSAR analysis of iodinated 4-(3H)-quinazolinones has suggested that electron-withdrawing and lipophilic groups at the para-position of a phenyl ring can enhance activity rsc.org.
Investigation of New Biological Targets and Elucidation of Molecular Mechanisms of Action
While quinazolinones are known for a broad spectrum of biological activities, there is a continuous search for novel therapeutic targets and a deeper understanding of their mechanisms of action.
Future research in this area will likely involve:
Screening against Diverse Target Classes: Testing this compound derivatives against a wide array of biological targets, including kinases, polymerases, and other enzymes implicated in disease. Certain quinazolin-4(3H)-one derivatives have shown potent growth-inhibitory activity in lung cancer cell lines by targeting Aurora Kinase A and binding to the active site of EGFR mdpi.com.
Mechanism of Action Studies: Utilizing advanced molecular and cellular biology techniques to elucidate the precise molecular interactions and signaling pathways through which these compounds exert their effects. For example, some quinazolin-4(3H)-one derivatives bearing a dithiocarbamate (B8719985) side chain have been shown to induce G2/M phase arrest and promote tubulin polymerization nih.gov.
Identification of Resistance Mechanisms: Understanding how cancer cells or microbes might develop resistance to these compounds is crucial for designing next-generation inhibitors that can overcome such resistance.
Table 2: Investigated Biological Targets of Quinazolinone Derivatives
| Biological Target | Therapeutic Area | Key Findings | Reference(s) |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | The quinazoline (B50416) core is a favorable scaffold for EGFR inhibitors. | nih.govnih.gov |
| Poly(ADP-ribose) polymerase-1 (PARP-1) | Cancer | Dual-target inhibitors of PARP-1 and BRD4 have been developed. | nih.gov |
| Tubulin | Cancer | Some derivatives inhibit tubulin polymerization, leading to cell cycle arrest. | rsc.org |
| Aurora Kinase A | Cancer | Derivatives exhibit antiproliferative activity in non-small cell lung cancer. | mdpi.com |
| Soluble Epoxide Hydrolase (sEH) | Inflammation, Hypertension | Novel quinazolinone derivatives show potent inhibition of sEH. | nih.gov |
Development of Hybrid Molecules Incorporating the this compound Scaffold
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to enhance potency and overcome drug resistance.
Future directions in this area include:
Design and Synthesis of Novel Hybrids: Creating hybrid molecules that link the this compound scaffold with other bioactive moieties such as thiazole, oxadiazole, or natural product fragments. nih.govnih.govnih.gov A group of quinazolinone-thiazole hybrids has been prepared and evaluated for cytotoxic effects nih.gov.
Evaluation of Synergistic Effects: Investigating whether these hybrid molecules exhibit synergistic or additive effects compared to their individual components.
Multi-Target Drug Design: Intentionally designing hybrid molecules to interact with multiple biological targets simultaneously, which can be particularly effective in treating complex diseases like cancer.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle.
The application of these technologies to this compound research will likely involve:
Predictive Modeling: Using ML algorithms to develop predictive models for the biological activity, toxicity, and pharmacokinetic properties of novel derivatives. arxiv.orgnih.govplos.orgnih.gov
De Novo Drug Design: Employing generative AI models to design novel quinazolinone structures with desired properties from scratch.
Virtual Screening: Utilizing AI-powered virtual screening techniques to identify promising candidates from large chemical libraries for further experimental validation.
QSAR Analysis: Developing robust Quantitative Structure-Activity Relationship (QSAR) models to guide the optimization of lead compounds. rsc.orgnih.gov
Q & A
Q. How can researchers address low bioavailability of quinazolinone derivatives in preclinical studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
